molecular formula C25H31NO4 B6297875 Fmoc-9-MeAnon-OH CAS No. 1823246-19-0

Fmoc-9-MeAnon-OH

Cat. No.: B6297875
CAS No.: 1823246-19-0
M. Wt: 409.5 g/mol
InChI Key: RBYUGNRBIJISQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-9-MeAnon-OH: is a derivative of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. The Fmoc group is a base-labile protecting group for the amino function in amino acids and peptides. This compound is particularly useful in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under mild basic conditions .

Properties

IUPAC Name

9-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-26(17-11-5-3-2-4-6-16-24(27)28)25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,2-6,11,16-18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYUGNRBIJISQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-9-MeAnon-OH typically involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with the corresponding amino acid or peptide under Schotten-Baumann conditions. This involves the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction proceeds through the nucleophilic attack of the amino group on the highly reactive Fmoc-Cl, resulting in the formation of the Fmoc-protected amino acid or peptide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Fmoc-9-MeAnon-OH primarily undergoes deprotection reactions, where the Fmoc group is removed to expose the free amino group. This deprotection is typically achieved using secondary amines such as piperidine in DMF . The compound can also participate in coupling reactions to form peptide bonds, facilitated by coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF

    Coupling: HOBt and DIC in DMF or dichloromethane (DCM)

Major Products Formed: The major products formed from these reactions include the deprotected amino acid or peptide and the byproducts such as dibenzofulvene and piperidine adducts .

Mechanism of Action

The mechanism of action of Fmoc-9-MeAnon-OH involves the protection and deprotection of amino groups in peptides. The Fmoc group is attached to the amino group via a carbamate linkage, which is stable under acidic conditions but can be cleaved under basic conditions. The deprotection mechanism involves the formation of a fluorenyl anion intermediate, which is stabilized by aromaticity and leads to the release of the free amino group .

Comparison with Similar Compounds

    tert-Butyloxycarbonyl (Boc) Group: Another widely used protecting group in peptide synthesis, but it is acid-labile.

    Carbobenzoxy (Cbz) Group: An older protecting group that requires hydrogenolysis for removal.

Uniqueness: Fmoc-9-MeAnon-OH is unique due to its base-labile nature, which allows for mild deprotection conditions. This makes it particularly useful in the synthesis of complex peptides and proteins where harsh conditions could lead to degradation .

Biological Activity

Fmoc-9-MeAnon-OH is a fluorene-based amino acid derivative that has gained attention in the field of peptide synthesis and drug development. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. This article delves into the biological activity of this compound, exploring its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fluorene moiety that contributes to its hydrophobicity and potential biological interactions. The presence of the 9-methyl group enhances its lipophilicity, influencing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-derived peptides. For instance, an analog based on Plantaricin 149 demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Fmoc group was found to enhance the interaction with bacterial membranes, leading to increased antimicrobial efficacy.

Table 1: Antimicrobial Activity of Fmoc-Derived Peptides

PeptideActivity Against Gram-PositiveActivity Against Gram-NegativeHemolytic Activity
Fmoc-Pln149HighModerateHigh
This compoundTBDTBDTBD

Note: TBD = To Be Determined based on further studies.

The mechanism by which this compound exerts its antimicrobial effects likely involves disruption of bacterial membrane integrity. The hydrophobic nature of the Fmoc group facilitates insertion into lipid bilayers, leading to membrane destabilization and cell lysis.

Case Studies

  • Antimicrobial Efficacy : A study investigated the effectiveness of various Fmoc-protected peptides against pathogenic strains. The results indicated that modifications in the peptide sequence could significantly alter both antimicrobial and hemolytic activities, suggesting a tailored approach to peptide design for specific therapeutic applications .
  • Self-Assembly Properties : Research has shown that Fmoc-peptides can form supramolecular structures that may be beneficial in drug delivery systems. These structures can be manipulated by altering ionic conditions, leading to different secondary structures that enhance their biological function .
  • Toxicity Assessment : Evaluations of hemolytic activity revealed that while some Fmoc peptides exhibit high toxicity towards red blood cells, modifications in amino acid composition can mitigate these effects. This finding is crucial for developing safer antimicrobial agents .

Research Findings

Recent literature emphasizes the importance of optimizing the amino acid sequence and structural features of this compound for enhanced biological activity. Studies suggest that:

  • The balance between hydrophobicity and hydrophilicity is critical for maximizing antimicrobial efficacy while minimizing toxicity.
  • The incorporation of specific amino acids can lead to improved selectivity against bacterial membranes compared to mammalian cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.